molecular formula C20H20Cl2N2O B4171567 N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride

N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride

Cat. No.: B4171567
M. Wt: 375.3 g/mol
InChI Key: PQAPKZXPXDLFMA-UHFFFAOYSA-N
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Description

N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with a 2-chlorobenzyl ether and a 4-pyridinylmethylamine moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O.ClH/c21-20-7-2-1-5-18(20)15-24-19-6-3-4-17(12-19)14-23-13-16-8-10-22-11-9-16;/h1-12,23H,13-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAPKZXPXDLFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CC=NC=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride typically involves multiple steps, including:

    Formation of the Benzyl Ether: The initial step involves the reaction of 2-chlorobenzyl alcohol with a suitable benzyl halide under basic conditions to form the benzyl ether.

    Introduction of the Pyridinylmethylamine Group: The next step involves the reaction of the benzyl ether with 4-pyridinylmethylamine under acidic conditions to introduce the pyridinylmethylamine group.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines and other reduced functional groups.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride
  • {3-[(2-bromobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
  • {3-[(2-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride

Uniqueness

The uniqueness of N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group and the 4-pyridinylmethylamine moiety allows for unique interactions and reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Reactant of Route 2
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N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride

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